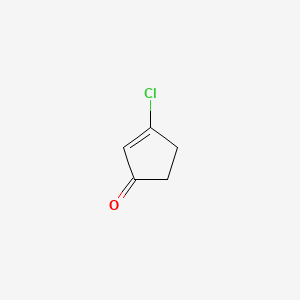
1,3-Dithiole-2-thione, 4,5-bis(propylthio)-
Overview
Description
1,3-Dithiole-2-thione, 4,5-bis(propylthio)-, also known as DPtT, is a sulfur-containing heterocyclic compound that belongs to the family of dithiolenes. It is a derivative of 1,3-dithiole-2-thione, a well-known antioxidant and metal chelator. The molecule contains a total of 28 atoms, including 14 Hydrogen atoms, 9 Carbon atoms, and 5 Sulfur atoms .
Molecular Structure Analysis
The molecular structure of 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- consists of two dithiole rings linked by a propylthio chain . The molecule has a molecular weight of 282.53246 g/mol . The IUPAC Name is 4,5-bis(propylsulfanyl)-2H-1,3-dithiole-2-thione .
Scientific Research Applications
Hydroformylation of Alkenes
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (also referred to as 4,5-bis(propylthio)-1,3-dithiole-2-thione) serves as a bidentate ligand in the hydroformylation process. Hydroformylation, also known as the oxo process , involves the addition of a formyl group (CHO) to an alkene, yielding aldehydes. The compound’s unique structure and coordination properties make it valuable in catalytic reactions, particularly in the synthesis of aldehydes from alkenes .
Single-Molecule Magnets (SMMs)
A mononuclear single-molecule magnet (SMM) containing this compound has been studied in spectro-electrochemistry. Specifically, the SMM [Dy(tta)3(L)]⋅C6H14 (where tta− = 2-thenoyltrifluoroacetonate and L = 4,5-bis(propylthio)-tetrathiafulvalene-2-(2-pyridyl)benzimidazole-methyl-2-pyridine) exhibits intriguing magnetic properties. Understanding such SMMs is crucial for advancing molecular magnetism and potential applications in data storage and quantum computing .
properties
IUPAC Name |
4,5-bis(propylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S5/c1-3-5-11-7-8(12-6-4-2)14-9(10)13-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCHIQADFGNWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(SC(=S)S1)SCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470295 | |
| Record name | 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |
CAS RN |
59065-22-4 | |
| Record name | 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)

![Hexanoic acid, 6-[[[4-(acetylamino)phenyl]sulfonyl]amino]-](/img/structure/B3032784.png)

![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)





![2,3-Dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3032798.png)
![6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032799.png)
